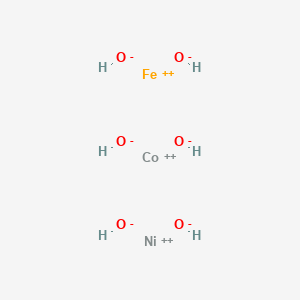
N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide is a complex organic compound characterized by the presence of benzyl, fluoro, and iodo functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Amine Intermediate: Benzylamine is reacted with 4-fluoro-2-iodobenzoyl chloride under basic conditions to form the corresponding amide.
Introduction of the Oxobutanamide Moiety: The intermediate is then reacted with ethyl acetoacetate in the presence of a base such as sodium hydride to introduce the 3-oxobutanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form complex organic frameworks.
Aplicaciones Científicas De Investigación
N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and iodo groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N-(4-fluorophenyl)-3-oxobutanamide: Lacks the iodo group, which may affect its reactivity and applications.
N-Benzyl-N-(4-iodophenyl)-3-oxobutanamide: Lacks the fluoro group, which can influence its chemical properties.
Propiedades
Número CAS |
922142-18-5 |
|---|---|
Fórmula molecular |
C17H15FINO2 |
Peso molecular |
411.21 g/mol |
Nombre IUPAC |
N-benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C17H15FINO2/c1-12(21)9-17(22)20(11-13-5-3-2-4-6-13)16-8-7-14(18)10-15(16)19/h2-8,10H,9,11H2,1H3 |
Clave InChI |
ASCRJZCQXJDUGW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)N(CC1=CC=CC=C1)C2=C(C=C(C=C2)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)


![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)
![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)


![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)

![4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid](/img/structure/B14193559.png)
